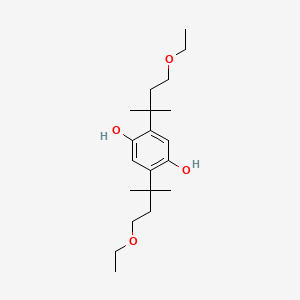
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with ethoxy and methylbutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require careful control of temperature and the use of solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains bromomethyl and methoxy groups.
Uniqueness
2,5-Bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
112303-32-9 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,5-bis(4-ethoxy-2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-7-23-11-9-19(3,4)15-13-18(22)16(14-17(15)21)20(5,6)10-12-24-8-2/h13-14,21-22H,7-12H2,1-6H3 |
InChI Key |
VJFUEJFTTYSCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCOCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


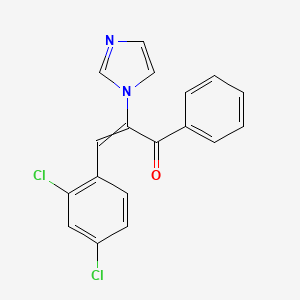
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
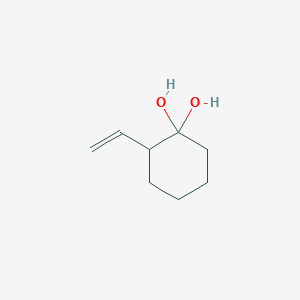
![2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N-methylethan-1-amine](/img/structure/B14321840.png)
![7-Methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-7-yl acetate](/img/structure/B14321845.png)
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![2,3,4,5-Tetrabromo-6-{[(2-hydroxyhenicosan-4-yl)oxy]carbonyl}benzoate](/img/structure/B14321854.png)
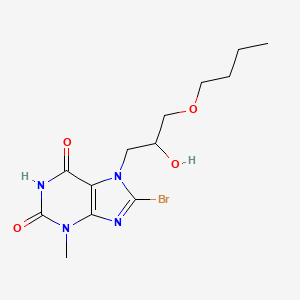
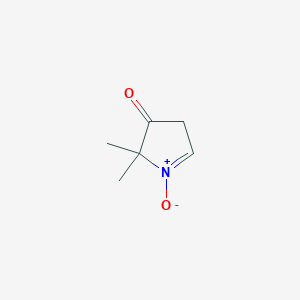
![2-[(3,5-Dimethylpyridin-2-yl)methanesulfinyl]-5-fluoro-1,3-benzoxazole](/img/structure/B14321866.png)
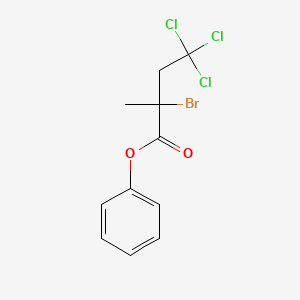
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
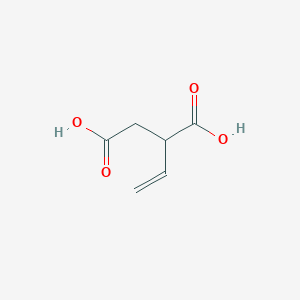
![1-{1-Chloro-2-[(3-chloro-1,1,1-trifluoropropan-2-YL)sulfanyl]ethoxy}butane](/img/structure/B14321897.png)
